N-(((2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-YL))amino)thioxomethyl)-2-phenylethanamide
Description
N-(((2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-YL))amino)thioxomethyl)-2-phenylethanamide (CAS: 313959-18-1) is a synthetic organic compound characterized by a pyrazolinone core substituted with phenyl, methyl, and thioxomethyl groups, and an acetamide side chain. It is marketed as a chemical intermediate and building block for pharmaceutical or materials research, with suppliers like CymitQuimica and LEAP CHEM CO., LTD. offering quantities ranging from 25 mg to 250 mg at varying prices .
Properties
IUPAC Name |
N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-14-18(19(26)24(23(14)2)16-11-7-4-8-12-16)22-20(27)21-17(25)13-15-9-5-3-6-10-15/h3-12H,13H2,1-2H3,(H2,21,22,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGSQOPWAUNIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-YL))amino)thioxomethyl)-2-phenylethanamide typically involves multiple steps:
Formation of the Pyrazoline Ring: The initial step often involves the condensation of an α,β-unsaturated carbonyl compound with hydrazine or its derivatives to form the pyrazoline ring.
Functionalization: Subsequent steps include the introduction of the phenyl groups and the thioxomethyl moiety. This can be achieved through various substitution reactions, often under acidic or basic conditions.
Final Assembly: The final step involves coupling the pyrazoline derivative with 2-phenylethanamide under controlled conditions to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazoline ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Antioxidant Activity
Research has indicated that compounds similar to N-(((2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-YL))amino)thioxomethyl)-2-phenylethanamide exhibit antioxidant properties. This activity is crucial in preventing oxidative stress-related diseases. A study demonstrated that pyrazoline derivatives can scavenge free radicals effectively, suggesting potential therapeutic applications in conditions like cancer and neurodegenerative diseases .
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. In vitro studies have revealed its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been highlighted in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines, thus providing a potential treatment avenue for inflammatory diseases such as arthritis and inflammatory bowel disease .
Case Studies
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Variations in the synthesis process can yield derivatives with enhanced biological activities or altered pharmacokinetic profiles.
Mechanism of Action
The mechanism by which N-(((2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-YL))amino)thioxomethyl)-2-phenylethanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrazoline ring can interact with active sites of enzymes, potentially inhibiting their activity. The thioxomethyl group may also play a role in binding to specific proteins, altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Analysis
The compound’s closest structural analogue is N-{1-[1-(2,3-Dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-thienyl)acetamide (CAS: 1171887-33-4). Key differences include:
- Core Structure: The analogue replaces the pyrazolinone ring with a pyrazolo-pyrimidinone system, increasing aromaticity and planarity.
- Functional Groups : Both compounds share acetamide and methyl substituents, but the parent compound’s thioxomethyl group introduces sulfur-based reactivity absent in the analogue .
Table 1: Structural and Functional Comparison
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns are critical for molecular aggregation and crystal engineering. In contrast, the pyrazolo-pyrimidinone analogue’s fused-ring system likely promotes N-H···O and C=O···H-N interactions, common in pyrimidine derivatives. Graph set analysis (e.g., Etter’s rules) could differentiate their supramolecular architectures, with the parent compound favoring dimeric motifs and the analogue forming extended networks .
Methodological Considerations in Structural Analysis
Crystallographic tools like SHELX and ORTEP-3 are critical for resolving these compounds’ structures. For example:
- SHELXL : Widely used for refining small-molecule structures, it could resolve the parent compound’s thioxomethyl conformation and torsional angles .
- WinGX/ORTEP-3 : These suites enable visualization of hydrogen bonding and packing motifs, aiding comparisons between the parent compound and its analogues .
Biological Activity
N-(((2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-YL))amino)thioxomethyl)-2-phenylethanamide, also known by its CAS number 3918396, is a compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 396.46 g/mol. It features a complex structure that includes a pyrazoline moiety, which is often associated with various biological activities.
Antioxidant Activity
Research has indicated that compounds containing pyrazole rings exhibit significant antioxidant properties. The presence of the thioxomethyl group may enhance this activity by stabilizing free radicals, which is crucial in preventing oxidative stress-related diseases .
Antimicrobial Properties
Several studies have reported that pyrazole derivatives possess antimicrobial activity against various pathogens. The compound's structure suggests potential efficacy against bacteria and fungi, though specific data on this compound remains limited .
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Scavenging Free Radicals : Its antioxidant capacity helps neutralize free radicals, reducing cellular damage.
- Modulation of Signaling Pathways : It may interact with specific receptors or signaling pathways that regulate inflammation and immune responses.
Case Studies
-
In Vitro Studies : In vitro assays have demonstrated that pyrazole derivatives can reduce the viability of cancer cells, suggesting potential anticancer properties .
Study Type Findings A In Vitro Reduced cell viability in cancer cell lines B In Vivo Significant reduction in inflammation markers - Animal Models : Animal studies have shown that similar compounds can significantly reduce symptoms in models of inflammatory diseases, indicating potential therapeutic applications .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with functionalization of the pyrazolinone core. Protecting groups (e.g., tert-butyldimethylsilyl) may be used to stabilize reactive intermediates during coupling reactions. Optimization involves adjusting solvent polarity, temperature, and catalyst loading via Design of Experiments (DOE). Reaction progress should be monitored using HPLC or TLC, with purification via column chromatography. For example, details a similar synthesis involving pyrimidinyl intermediates and protecting group strategies .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy : High-resolution NMR (¹H, ¹³C, DEPT) in deuterated solvents (e.g., DMSO-d₆) to resolve aromatic protons and amide linkages. IR spectroscopy identifies thiourea (C=S) and carbonyl (C=O) stretches.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement (e.g., handling disorder with restraints) and ORTEP-3 for visualization of thermal ellipsoids . WinGX can assist in data integration and space group determination .
Advanced Research Questions
Q. How should discrepancies between theoretical and experimental crystallographic data (e.g., bond lengths/angles) be resolved during refinement?
- Methodological Answer : In SHELXL, apply geometric restraints for chemically equivalent bonds and anisotropic displacement parameters. Check for twinning using the R1/Rint ratio and refine with TWIN/BASF commands if necessary. Validate against hydrogen bonding patterns and compare with similar structures in the Cambridge Structural Database (CSD). highlights SHELXL’s robustness in handling high-resolution or twinned data .
Q. What strategies are effective for mapping hydrogen-bonding networks in the crystal lattice?
- Methodological Answer : Use graph set analysis (as per Etter’s formalism) to classify hydrogen bonds into motifs like chains (C), rings (R), or intramolecular (S). Software like Mercury (CCDC) or WinGX can generate interaction maps. emphasizes directional hydrogen bonding analysis to predict aggregation behavior .
Q. How can computational chemistry complement experimental data to predict reactivity or stability?
- Methodological Answer : Perform Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) to model transition states for hydrolysis or oxidation reactions. Compare computed NMR chemical shifts (GIAO method) with experimental data to validate conformers. Link findings to conceptual frameworks like Frontier Molecular Orbital (FMO) theory, as noted in ’s emphasis on theory-driven research .
Q. What systematic approach resolves contradictions between spectroscopic data (e.g., NMR vs. mass spectrometry)?
- Methodological Answer :
Verify sample purity via HPLC-MS.
Re-examine ionization methods in MS (e.g., ESI vs. MALDI) for adduct formation.
Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out tautomerism.
Cross-reference with X-ray crystallography to resolve structural ambiguities. underscores critical re-analysis of prior data to identify methodological gaps .
Q. How should experimental phasing challenges in X-ray crystallography be addressed for this compound?
- Methodological Answer : Employ Single-Wavelength Anomalous Dispersion (SAD) using heavy-atom derivatives (e.g., SeMet or halide soaking). SHELXC/D/E pipelines are robust for initial phasing, particularly with weak or partial datasets. notes SHELXE’s utility in high-throughput phasing .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
